4-fluoro-1H-indazole
Overview
Description
4-Fluoro-1H-indazole, also known as 4-Fluoroindazole, is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of 1H-indazole has been explored through various routes . A practical synthesis of 1H-indazole involves a hydrogen bond propelled mechanism . The cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .
Molecular Structure Analysis
4-Fluoro-1H-indazole is a highly conjugated molecule . It has a molecular formula of C7H5FN2 and an average mass of 136.126 Da .
Chemical Reactions Analysis
The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Physical And Chemical Properties Analysis
4-Fluoro-1H-indazole is a yellow-green powder/crystals . It has a melting point of 130 °C - 134 °C .
Scientific Research Applications
Intermolecular Interactions in Derivatives of 1,2,4-Triazoles :
- A study by (Shukla et al., 2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, including a fluoro derivative, which showed different intermolecular interactions such as C–H⋯O and C–H⋯π.
Synthesis and Biological Activities of Fluorinated Analogs :
- Research by (Wasilewska et al., 2014) focused on the influence of fluorination of the indazole ring on pharmacological properties, finding that fluorination affected binding affinity and selectivity.
Inhibitory Effects on Lactoperoxidase Activity :
- A study by (Köksal & Alım, 2018) investigated the inhibitory effects of indazole derivatives, including 4-fluoro-1H-indazole, on lactoperoxidase, an enzyme with antimicrobial properties.
Ring Opening in Indazole Derivatives :
- (Gale & Wilshire, 1973) explored the reaction of indazole with fluoro compounds, leading to ring fission and the formation of different compounds.
Antitumor Activity :
- The synthesis and antitumor activity of a compound involving 4-fluoro-1H-indazole was reported by (Hao et al., 2017), highlighting its potential in inhibiting cancer cell proliferation.
Formation of Benzotriazole-N-Oxides :
- Research by (Alkorta et al., 2013) on the reaction of N-unsubstituted indazoles with fluoro compounds discovered the unusual formation of benzotriazole-N-oxides.
Synthesis and Analgesic Potential of Triazole–Thione Derivatives :
- A study by (Zaheer et al., 2021) reported on the synthesis and in vivo analgesic activity of triazole derivatives involving fluoro compounds.
Antimicrobial Activity of Indazole Derivatives :
- (Abdel-Wahab et al., 2014) synthesized a series of indazole derivatives with fluoro components, demonstrating significant antimicrobial activity.
Safety And Hazards
4-Fluoro-1H-indazole may cause respiratory irritation . It is harmful if swallowed and causes skin and eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes . Protective clothing, eye protection, and face protection should be worn when there is a risk of exposure .
Future Directions
4-Fluoro-1H-indazole is used for the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs . It expands its applications to dye-sensitized solar cells (DSSCs) . The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .
properties
IUPAC Name |
4-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNDJUBXSVSRQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625971 | |
Record name | 4-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indazole | |
CAS RN |
341-23-1 | |
Record name | 4-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoroindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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